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Compound of Interest

Compound Name: 2-Oxa-6-azaspiro[3.3]heptane

Cat. No.: B186009

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxa-6-
azaspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug development.
The document is intended for researchers, scientists, and professionals in the field of drug
discovery, offering a centralized resource for the compound's spectral characteristics.

Executive Summary

2-Oxa-6-azaspiro[3.3]heptane is a unique spirocyclic scaffold incorporating both an oxetane
and an azetidine ring. Its rigid, three-dimensional structure makes it an attractive bioisostere for
commonly used motifs in drug candidates. A thorough understanding of its spectroscopic
properties is crucial for its identification, characterization, and utilization in synthetic chemistry.
This guide presents a compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Oxa-6-azaspiro[3.3]heptane.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assighment
(3) ppm
Hz
4.63 s 4H - H-1, H-3
3.65 S 4H - H-5, H-7
1.83 brs 1H - NH
Solvent: CDCIs, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- 13 1
Chemical Shift (6) ppm Assignment
78.8 C-1,C-3
55.1 C-5, C-7
35.8 C-4 (spiro)
Solvent: CDCIs, Reference: CDCls at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm—?) Description of Vibration
3320 N-H stretch
2960-2880 C-H stretch
1110 C-O-C stretch
IabIgA._Mais_SpgslmmﬂnL(MSLQata
Relative Intensity (%) Assignment
100.0759 [M+H]*
99.0684 [M]*
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lonization Method: Electrospray lonization (ESI).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance Ill HD 600 MHz spectrometer was utilized for acquiring
both *H and 3C NMR spectra.

Sample Preparation: 5-10 mg of 2-Oxa-6-azaspiro[3.3]heptane was dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

'H NMR Acquisition: Proton NMR spectra were recorded at a frequency of 600 MHz. A
standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of
2.7 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated for
each spectrum.

13C NMR Acquisition: Carbon-13 NMR spectra were recorded at a frequency of 151 MHz
using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an
acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. Approximately 1024
scans were averaged to obtain the final spectrum.

Data Processing: The raw data were processed using standard Fourier transformation.
Phase and baseline corrections were applied to all spectra. Chemical shifts are reported in
parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR
(Universal Attenuated Total Reflectance) accessory was used.

Sample Preparation: A small amount of the neat liquid sample of 2-Oxa-6-
azaspiro[3.3]heptane was placed directly onto the diamond crystal of the UATR accessory.
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Acquisition: The spectrum was recorded in the range of 4000-400 cm~1. A total of 4 scans
were co-added at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal
was recorded prior to the sample analysis and automatically subtracted from the sample
spectrum.

Data Processing: The resulting spectrum was presented as transmittance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray
ionization (ESI) source was used for mass analysis.

Sample Preparation: A dilute solution of 2-Oxa-6-azaspiro[3.3]heptane was prepared in a
methanol:water (1:1) mixture with 0.1% formic acid to facilitate protonation.

Acquisition: The sample solution was introduced into the ESI source via direct infusion at a
flow rate of 5 pL/min. The mass spectrometer was operated in positive ion mode, and
spectra were acquired over a mass-to-charge (m/z) range of 50-500.

Data Processing: The acquired mass spectra were analyzed to determine the m/z values of
the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Oxa-6-azaspiro[3.3]heptane.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Oxa-6-azaspiro[3.3]heptane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186009#spectroscopic-data-nmr-ir-ms-for-2-oxa-6-
azaspiro-3-3-heptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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